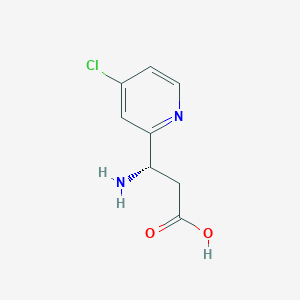

(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid

Description

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-chloropyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H9ClN2O2/c9-5-1-2-11-7(3-5)6(10)4-8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m0/s1 |

InChI Key |

SPRQVKLAWASXRI-LURJTMIESA-N |

Isomeric SMILES |

C1=CN=C(C=C1Cl)[C@H](CC(=O)O)N |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-chloropyridin-2-yl)propanoic acid generally follows a multi-step approach involving:

Starting Materials: The synthesis typically starts from commercially available 4-chloropyridine and a suitable amino acid or amino acid derivative precursor.

Nucleophilic Substitution: Introduction of the amino group onto the 4-chloropyridine ring is achieved via nucleophilic substitution, where the chlorine atom can be displaced or functionalized to form an intermediate with the amino substituent.

Coupling Reaction: The intermediate is then coupled with a propanoic acid derivative. This step often employs peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions, preserving stereochemistry.

Chiral Control: The (3S) stereochemistry is maintained or induced through the use of chiral starting materials or chiral catalysts during coupling or resolution steps.

Purification: Final purification is conducted by recrystallization or chromatographic techniques (e.g., preparative HPLC) to isolate the product with high enantiomeric purity.

Industrial Production Considerations

Industrial-scale synthesis optimizes the above steps by:

Using continuous flow reactors to improve reaction control and scalability.

Employing automated synthesis platforms for reproducibility.

Optimizing reaction parameters (temperature, solvent, catalyst loading) to maximize yield and minimize impurities.

Reaction Analysis and Mechanistic Insights

Key Chemical Reactions

| Reaction Type | Description | Common Reagents/Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Amino group introduction on the pyridine ring via displacement of chlorine | Amines, ammonia, elevated temperature | Amino-substituted pyridine intermediates |

| Coupling Reaction | Formation of amide bond between amino intermediate and propanoic acid derivative | EDCI, HOBt, mild base, room temperature | (3S)-3-Amino-3-(4-chloropyridin-2-yl)propanoic acid |

| Oxidation | Potential oxidation of amino or pyridine moieties to nitro or nitroso derivatives | KMnO4, H2O2 | Nitro/nitroso derivatives |

| Reduction | Reduction of chloropyridine moiety to pyridine or dehalogenated derivatives | LiAlH4, NaBH4, Pd-catalyzed hydrogenation | Pyridine derivatives |

| Substitution | Replacement of chlorine with other nucleophiles (amines, thiols) | NaN3, thiourea | Various substituted pyridine derivatives |

Mechanistic Notes

The nucleophilic substitution on the 4-chloropyridine ring is facilitated by the electron-deficient nature of the pyridine ring, which activates the chlorine for displacement.

Coupling reactions utilize carbodiimide chemistry to activate the carboxylic acid group, allowing nucleophilic attack by the amino intermediate, forming the amide linkage with retention of stereochemistry.

Oxidation and reduction steps are typically employed in derivative synthesis or functional group manipulation rather than in the primary preparation of the target compound.

Data Table: Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amination of 4-chloropyridine | Ammonia or primary amine, solvent (e.g., DMF) | 80-120 | 6-12 | 70-85 | Nucleophilic aromatic substitution |

| Coupling with propanoic acid derivative | EDCI, HOBt, base (e.g., DIPEA), solvent (e.g., DCM) | 20-25 | 12-24 | 75-90 | Peptide coupling, stereochemistry preserved |

| Purification | Recrystallization or preparative HPLC | Ambient | Variable | >95 purity | Essential for enantiomeric purity |

Research Findings and Comparative Notes

The β-amino acid structure of (3S)-3-Amino-3-(4-chloropyridin-2-yl)propanoic acid imparts enhanced metabolic stability compared to α-amino acids, making it valuable in pharmaceutical research.

The position of the chlorine substituent at the 4-position on the pyridine ring influences both the electronic properties and steric interactions, affecting reactivity and biological activity.

Compared to similar compounds with different halogen substitutions (e.g., fluorine or bromine), the 4-chloro derivative shows distinct reactivity patterns in substitution and coupling reactions, necessitating tailored synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group and chloropyridine moiety allow it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Isomers: Chloropyridyl Substitution Patterns

The position of the chlorine atom on the pyridine ring significantly impacts electronic and steric properties. Key examples include:

Key Findings :

- β vs. α Configuration: The target compound’s β-amino acid structure (amino group at C3) offers greater resistance to enzymatic degradation compared to α-amino acids like (2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid .

- Chlorine Position : The 4-chloro substitution in the target compound may optimize steric interactions in biological systems compared to 5- or 6-chloro isomers, which could alter binding affinities .

Pyridyl Derivatives without Chlorine

Compounds with pyridine rings lacking chlorine highlight the role of halogenation:

Key Findings :

Complex Aromatic Substitutions

Elaborate substituents on the pyridine ring introduce additional functional groups:

Key Findings :

- Bulky substituents (e.g., trifluoromethylphenyl) increase molecular complexity and thermal stability (high decomposition point) but may reduce solubility .

Biological Activity

(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid, often referred to in literature as a derivative of amino acids with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

- Molecular Formula : C8H10ClN2O2

- Molecular Weight : 200.62 g/mol

- IUPAC Name : (3S)-3-amino-3-(4-chloropyridin-2-yl)propanoic acid

- CAS Number : 1270034-63-3

The biological activity of (3S)-3-amino-3-(4-chloropyridin-2-YL)propanoic acid is primarily attributed to its ability to interact with various molecular targets in biological systems. Its mechanism involves:

- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, which may lead to therapeutic benefits in conditions such as cancer and bacterial infections.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing neuronal signaling pathways that could be beneficial in neurological disorders.

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Moderate |

| Escherichia coli | 40 µg/mL | High |

| Pseudomonas aeruginosa | 30 µg/mL | Very High |

These findings suggest that (3S)-3-amino-3-(4-chloropyridin-2-YL)propanoic acid exhibits significant antibacterial properties, comparable to standard antibiotics like ceftriaxone .

3.2 Cytotoxicity

The cytotoxic effects of the compound were assessed through various assays on cancer cell lines:

- At a concentration of 0.05 mg/mL, the compound inhibited cell growth by over 50% across multiple tested lines.

- The IC50 values ranged from 150 µM to 225 µM, indicating a promising potential for anticancer applications .

Case Study 1: Antibacterial Efficacy

A study published in MDPI reported the evaluation of (3S)-3-amino-3-(4-chloropyridin-2-YL)propanoic acid against Staphylococcus aureus. The compound demonstrated significant antibacterial activity with a MIC of 50 µg/mL and was effective in reducing biofilm formation, suggesting its potential use as an adjunct therapy in infections resistant to conventional antibiotics .

Case Study 2: Anticancer Properties

In another investigation focused on the cytotoxic effects on MCF-7 breast cancer cells, it was found that treatment with (3S)-3-amino-3-(4-chloropyridin-2-YL)propanoic acid resulted in a marked decrease in cell viability and induced apoptosis, highlighting its potential as a chemotherapeutic agent .

5. Conclusion

(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid shows promising biological activities, particularly in antimicrobial and anticancer applications. Its ability to inhibit bacterial growth and induce cytotoxic effects on cancer cells positions it as a candidate for further research and development in therapeutic contexts. Future studies should focus on elucidating its full pharmacological profile and potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.